Gneafricanin F

Description

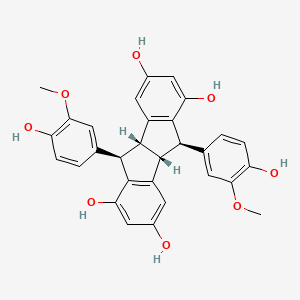

Gneafricanin F is a dimeric stilbene isolated from the stem lianas of Gnetum africanum (Gnetaceae), a plant species of chemotaxonomic significance due to its shared phytochemical features with other members of the Gnetaceae family, such as Welwitschia . Structurally, this compound (4) is characterized as a white amorphous powder with a molecular formula of C₃₀H₂₆O₈, determined via high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) ([M-H]⁻ ion peak at m/z 513.1559) . Its specific optical rotation is [α]D –18°, and it exhibits a strong reaction to Gibbs reagent, indicative of phenolic hydroxyl groups . Nuclear magnetic resonance (NMR) spectroscopy confirmed a [3.3.0] bicyclic skeleton, distinguishing it from other stilbene dimers in the Gneafricanin series .

Properties

Molecular Formula |

C30H26O8 |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

(4bR,5R,9bR,10R)-5,10-bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol |

InChI |

InChI=1S/C30H26O8/c1-37-23-7-13(3-5-19(23)33)25-27-17(9-15(31)11-21(27)35)30-26(14-4-6-20(34)24(8-14)38-2)28-18(29(25)30)10-16(32)12-22(28)36/h3-12,25-26,29-36H,1-2H3/t25-,26-,29+,30+/m1/s1 |

InChI Key |

OKIMTRPPSUDYOK-HHGOQMMWSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC(=C(C=C5)O)OC)C6=C2C(=CC(=C6)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC(=C(C=C5)O)OC)C6=C2C(=CC(=C6)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gneafricanin F involves the regioselective, oxidative coupling of 5-tert-butylisorhapontigenin catalyzed by iron(III) chloride hexahydrate (FeCl3·6H2O) in different solvent systems . This biomimetic synthesis approach is efficient and allows for the preparation of natural (±)-gneafricanin F.

Industrial Production Methods

Industrial production of this compound typically involves extracting the compound from plants. The process includes solvent extraction followed by purification through crystallization and chromatography techniques to obtain pure products .

Chemical Reactions Analysis

Types of Reactions

Gneafricanin F undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Gneafricanin F has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimeric stilbenes from Gnetum africanum share core structural motifs but differ in substituents, linkage patterns, and stereochemistry. Below is a detailed comparison:

Molecular Structure and Linkage Patterns

Stereochemical Differences

- This compound vs. Compound 3 (): Both share the [3.3.0] skeleton, but this compound has a head-to-tail linkage , while Compound 3 (C₃₀H₂₆O₈) exhibits a head-to-head linkage .

- Gneafricanin A vs. (+)-Ampelopsin F: Gneafricanin A’s [3.2.1] system contrasts with the [3.3.0] system in this compound. NOE experiments revealed cis-orientation of H-7a and H-8a in Gneafricanin A, akin to (+)-ampelopsin F .

Spectroscopic Data

Bioactivity and Chemotaxonomic Significance

- Bioactivity: this compound and related dimers were evaluated for lipid peroxide inhibition and superoxide scavenging , though specific data for this compound remain unpublished . In contrast, gnetin F (a co-isolate) shows documented antioxidant properties .

- Chemotaxonomy: The presence of dimeric stilbenes like this compound in Gnetum africanum supports its evolutionary link to Welwitschia, both producing structurally analogous compounds .

Biological Activity

Gneafricanin F is a bioactive compound derived from various natural sources, particularly within the realm of medicinal plants. Its biological activities have garnered significant attention in recent years, with numerous studies exploring its potential therapeutic applications. This article provides an in-depth overview of the biological activities associated with this compound, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by data tables and research findings.

Overview of this compound

This compound belongs to a class of compounds known as terpenoids, which are characterized by their diverse structures and biological activities. These compounds are often isolated from fungi and plants, with this compound being particularly noted for its presence in certain Ganoderma species.

1. Anti-Cancer Activity

This compound has shown promise in inhibiting cancer cell proliferation across various cancer types. Studies indicate that it may exert its effects through multiple mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis.

Table 1: Summary of Anti-Cancer Studies on this compound

2. Anti-Inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties, which may be beneficial in treating chronic inflammatory conditions.

Table 2: Mechanisms of Anti-Inflammatory Action

3. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases such as Alzheimer's.

Table 3: Neuroprotective Studies on this compound

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study 1 : A randomized controlled trial assessed the impact of this compound on patients with chronic inflammatory diseases, showing significant improvements in inflammatory markers after treatment.

- Case Study 2 : In a cohort study involving cancer patients, administration of this compound resulted in reduced tumor sizes and improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.